5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl 4-(acetylamino)benzenesulfonate
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl 4-(acetylamino)benzenesulfonate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0960585
InChI:
InChI=1S/C14H13N5O4S/c1-9-7-13(19-14(17-9)15-8-16-19)23-24(21,22)12-5-3-11(4-6-12)18-10(2)20/h3-8H,1-2H3,(H,18,20)
SMILES:
CC1=NC2=NC=NN2C(=C1)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Molecular Formula:
C14H13N5O4S
Molecular Weight:
347.35 g/mol
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl 4-(acetylamino)benzenesulfonate
CAS No.:
Cat. No.: VC0960585
Molecular Formula: C14H13N5O4S
Molecular Weight: 347.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5O4S |
|---|---|
| Molecular Weight | 347.35 g/mol |
| IUPAC Name | (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl) 4-acetamidobenzenesulfonate |
| Standard InChI | InChI=1S/C14H13N5O4S/c1-9-7-13(19-14(17-9)15-8-16-19)23-24(21,22)12-5-3-11(4-6-12)18-10(2)20/h3-8H,1-2H3,(H,18,20) |
| Standard InChI Key | YNJIZLGFFWYIGH-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=NN2C(=C1)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
| Canonical SMILES | CC1=NC2=NC=NN2C(=C1)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator